4-[1-(3-Bromopyridin-2-yl)piperidine-3-carbonyl]morpholine
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Overview
Description
4-[1-(3-Bromopyridin-2-yl)piperidine-3-carbonyl]morpholine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a bromopyridine moiety and a morpholine ring, making it a versatile scaffold for chemical modifications and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3-Bromopyridin-2-yl)piperidine-3-carbonyl]morpholine typically involves multi-step organic reactions. One common method starts with the bromination of pyridine to obtain 3-bromopyridine. This intermediate is then reacted with piperidine under specific conditions to form 1-(3-bromopyridin-2-yl)piperidine. The final step involves the acylation of this intermediate with morpholine-3-carbonyl chloride to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-[1-(3-Bromopyridin-2-yl)piperidine-3-carbonyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, especially at the bromopyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to fully saturated piperidine derivatives .
Scientific Research Applications
4-[1-(3-Bromopyridin-2-yl)piperidine-3-carbonyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor in various biochemical pathways.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[1-(3-Bromopyridin-2-yl)piperidine-3-carbonyl]morpholine involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various receptors or enzymes, potentially inhibiting their activity. The piperidine and morpholine rings provide structural stability and enhance binding affinity to the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromopyridin-2-yl)piperidin-4-ol
- 4-Morpholinopiperidine
- Piperidine derivatives with different substituents
Uniqueness
4-[1-(3-Bromopyridin-2-yl)piperidine-3-carbonyl]morpholine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C15H20BrN3O2 |
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Molecular Weight |
354.24 g/mol |
IUPAC Name |
[1-(3-bromopyridin-2-yl)piperidin-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H20BrN3O2/c16-13-4-1-5-17-14(13)19-6-2-3-12(11-19)15(20)18-7-9-21-10-8-18/h1,4-5,12H,2-3,6-11H2 |
InChI Key |
DTTNBSBQTVBRQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)Br)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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